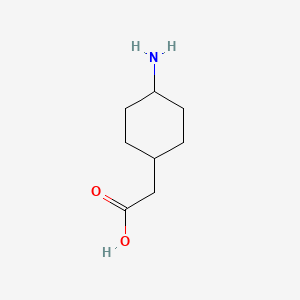

2-(4-aminocyclohexyl)acetic Acid

Übersicht

Beschreibung

2-(4-aminocyclohexyl)acetic acid is an organic compound with the molecular formula C8H15NO2. It is a white crystalline powder that is soluble in water and polar organic solvents . This compound is used in various fields, including organic synthesis and as a ligand in coordination chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 2-(4-aminocyclohexyl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with nitrous acid to form cyclohexanone oxime, which is then reduced to cyclohexylamine. The cyclohexylamine is then reacted with acetic anhydride to produce this compound .

Another method involves the use of 1,4-cyclohexanedione as a starting material. This compound undergoes a Wittig reaction with ethyl acetate triphenylphosphine ylide, followed by condensation and catalytic hydrogenation to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The processes are optimized for high yield and purity, with reaction conditions carefully controlled to ensure consistent product quality .

Analyse Chemischer Reaktionen

Acylation of the Amino Group

The primary amine undergoes nucleophilic acylation with acyl chlorides, anhydrides, or active esters. A notable example involves dimethylcarbamoyl chloride under basic conditions :

Reaction Conditions :

-

Reagents : Dimethylcarbamoyl chloride (1.2 equivalents)

-

Base : Sodium bicarbonate

-

Catalyst : 4-Dimethylaminopyridine (DMAP)

-

Solvent : Water or polar aprotic solvents

-

Product : (trans-4-{[(Dimethylamino)carbonyl]amino}cyclohexyl)acetic acid

This reaction is pivotal in synthesizing dopamine receptor ligands, where the amide derivative enhances binding affinity .

Esterification of the Carboxylic Acid

The carboxylic acid group is esterified using alcohols under acidic or anhydrous conditions. For instance, ethanol in the presence of hydrochloric acid yields the ethyl ester hydrochloride salt :

Reaction Conditions :

-

Reagents : Ethanol, HCl gas

-

Temperature : Reflux

-

Product : Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride (C₁₀H₂₀ClNO₂)

This ester derivative is a key intermediate in drug synthesis, improving solubility for subsequent reactions .

Salt Formation

The carboxylic acid forms stable salts with inorganic bases, enhancing physicochemical properties:

Reduction

The carboxylic acid can be reduced to the corresponding alcohol using lithium aluminum hydride (LiAlH₄):

-

Product : 2-(4-Aminocyclohexyl)ethanol

-

Conditions : Anhydrous ether, 0°C to room temperature

Oxidation

The amino group is selectively oxidized to a nitroso derivative using hydrogen peroxide in acidic media:

-

Reagents : H₂O₂, HCl

-

Product : 2-(4-Nitrosocyclohexyl)acetic acid

Condensation Reactions

The amine participates in Schiff base formation with aldehydes, enabling applications in coordination chemistry:

Example :

-

Aldehyde : Benzaldehyde

-

Conditions : Methanol, 60°C

-

Product : N-Benzylidene-2-(4-aminocyclohexyl)acetamide

Alkylation of the Amino Group

Methylation with methyl iodide under basic conditions produces N-methyl derivatives :

-

Reagents : CH₃I, K₂CO₃

-

Solvent : DMF, 80°C

-

Product : N-Methyl-2-(4-aminocyclohexyl)acetamide

Comparative Analysis of Key Reactions

Wissenschaftliche Forschungsanwendungen

Synthesis Overview

| Step | Reaction Type | Key Reagents | Conditions |

|---|---|---|---|

| 1 | Wittig Reaction | 1,4-Cyclohexanedione, Ethyl acetate triphenylphosphine ylide | 60-120 °C in solvents like toluene or dioxane |

| 2 | Condensation Reaction | Hydroxylamine hydrochloride | Acid catalysis (e.g., oxalic acid) at 50-100 °C |

| 3 | Catalytic Hydrogenation | Pd-C or Raney-Ni catalyst | 20-30 °C under hydrogen pressure |

Biological Applications

2-(4-Aminocyclohexyl)acetic acid exhibits significant biological activity, particularly as a ligand for dopamine receptors. Its structural similarity to neurotransmitters allows it to interact effectively with these receptors, making it a candidate for developing medications targeting neurological disorders.

Potential Therapeutic Uses

- Dopamine Receptor Ligands : Research indicates that compounds similar to this compound can modulate dopamine receptor activity, which is crucial for treating conditions like schizophrenia and Parkinson's disease .

- Analgesic Properties : Some studies suggest that this compound may possess analgesic effects, potentially useful in pain management therapies .

Case Study: Dopamine Receptor Interaction

A study published in the Journal of Medicinal Chemistry investigated the binding affinity of various aminocyclohexyl derivatives to dopamine receptors. The findings demonstrated that modifications on the cyclohexyl ring significantly influenced receptor binding and selectivity .

Case Study: Pain Management

In another research effort, scientists explored the analgesic properties of aminocyclohexyl compounds in animal models. Results indicated that these compounds could effectively reduce pain responses, suggesting their potential use in developing new analgesics .

Wirkmechanismus

The mechanism of action of 2-(4-aminocyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it can bind to DNA and proteins, affecting their structure and function . The exact pathways and targets depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 2-(4-aminocyclohexyl)acetic acid include:

- 2-(1-aminocyclohexyl)acetic acid

- 2-(1-amino-4-(tert-butyl)cyclohexyl)acetic acid

Uniqueness

What sets this compound apart from these similar compounds is its specific structural configuration, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in certain applications where other similar compounds may not be as effective .

Biologische Aktivität

2-(4-Aminocyclohexyl)acetic acid, with the chemical formula CHNO and a molecular weight of approximately 157.21 g/mol, is a compound of growing interest in medicinal chemistry due to its unique structural features and biological activities. This compound consists of a cyclohexyl group with an amino substitution at the 4-position and an acetic acid moiety at the 2-position, which contributes to its potential interactions with various biological systems .

Biological Activity Overview

Research indicates that this compound interacts significantly with enzymes and proteins, modulating various biological pathways. Its ability to act as a substrate for amino acid decarboxylases suggests a role in metabolic processes, while its influence on G-protein coupled receptors (GPCRs) highlights its importance in cell signaling .

Key Biological Interactions

- Enzyme Modulation : The compound has been shown to influence enzyme activities, particularly those involved in amino acid metabolism. It acts as a substrate for amino acid decarboxylases, which are crucial for neurotransmitter synthesis .

- Gene Expression : Laboratory studies demonstrate that it can affect gene expression and cellular metabolism, potentially altering energy production within cells .

- Cell Signaling : It modulates the activity of GPCRs, which are essential for various physiological responses, including sensory perception and immune responses .

Research Findings

Several studies have explored the biological effects of this compound:

- Metabolic Pathway Influence : In vitro studies revealed that the compound can significantly alter metabolic pathways by interacting with key enzymes involved in energy production .

- Cellular Effects : It has been observed to induce changes in cellular signaling pathways, affecting processes such as apoptosis and proliferation .

- Pharmacological Potential : The compound shows promise as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its interaction with neurotransmitter pathways .

Case Study 1: Enzyme Interaction

A study focused on the interaction between this compound and various amino acid decarboxylases demonstrated that this compound could enhance enzyme activity under specific conditions. This enhancement was linked to increased levels of neurotransmitters such as serotonin and dopamine, suggesting potential applications in treating mood disorders .

Case Study 2: Cellular Metabolism

In another investigation, researchers analyzed the effects of this compound on cellular metabolism in human cell lines. Results indicated that treatment with this compound led to increased ATP production and altered metabolic profiles, indicating its role as a metabolic modulator .

Comparison with Related Compounds

The structural similarities between this compound and other compounds can provide insights into its unique biological properties. Below is a comparison table highlighting key differences:

| Compound Name | Structural Features | Key Differences |

|---|---|---|

| trans-4-Aminocyclohexylacetic Acid | Similar amine-acid structure | Different stereochemistry affecting biological activity |

| Ethyl trans-2-(4-Aminocyclohexyl)acetate | Ethyl ester derivative | Presence of ethyl group alters solubility properties |

| 4-Aminophenyl Acetic Acid | Aromatic amine-acid structure | Contains an aromatic ring instead of a cyclohexane |

Eigenschaften

IUPAC Name |

2-(4-aminocyclohexyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c9-7-3-1-6(2-4-7)5-8(10)11/h6-7H,1-5,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVDSFSRMHSDHGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.